molecular formula C13H11N5 B2512031 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 2166046-17-7

1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2512031
CAS No.: 2166046-17-7
M. Wt: 237.266
InChI Key: UOFCDUXOHSEFQZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 1 and a pyridin-2-yl group at position 2. Its structural versatility allows for tuning of electronic, solubility, and bioactivity profiles through modifications of the aryl/heteroaryl substituents.

Properties

IUPAC Name

2-phenyl-5-pyridin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13-16-12(11-8-4-5-9-15-11)17-18(13)10-6-2-1-3-7-10/h1-9H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFCDUXOHSEFQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are carried out under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

A significant area of research for 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is its antimicrobial properties. Studies have shown that compounds containing triazole rings often exhibit antibacterial and antifungal activities. For instance, derivatives of triazoles have been evaluated against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth.

Anticancer Potential

Research indicates that triazole derivatives can also possess anticancer properties. The compound's ability to interact with specific biological targets may inhibit cancer cell proliferation. For example, studies involving molecular docking have suggested that this compound can effectively bind to proteins involved in cancer pathways, indicating its potential as a lead compound for anticancer drug development.

Agrochemical Applications

The compound has also been explored for its applications in agrochemicals. Its structural characteristics allow it to function as a fungicide or herbicide. Research has shown that similar triazole compounds can inhibit fungal growth in crops, thereby enhancing agricultural productivity . The specific interactions of this compound with plant pathogens are an area of ongoing investigation.

Material Science Applications

In material science, the unique properties of 1-pheny-l3-(pyridin -2 -yl)-1H -1 ,2 ,4 -triazol -5 -amine make it suitable for use in developing advanced materials. Its electron-rich nature allows it to participate in coordination chemistry, which is essential for creating novel polymers and nanomaterials . Research into the synthesis of composite materials incorporating this compound has shown enhanced mechanical properties and thermal stability.

Data Summary Table

Application Area Key Findings References
Medicinal ChemistryExhibits antibacterial activity against S. aureus and E. coli; potential anticancer properties through molecular docking studies.
AgrochemicalsPotential fungicidal activity; enhances crop protection against pathogens.
Material ScienceUseful in developing advanced materials with improved mechanical properties.

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various triazole derivatives including 1-pheny-l3-(pyridin -2 -yl)-1H -1 ,2 ,4 -triazol -5 -amine against clinical strains of bacteria and fungi. The results indicated significant inhibition zones compared to control groups.
  • Molecular Docking : Computational studies performed on the binding affinity of the compound with specific protein targets revealed potential pathways for drug development aimed at treating cancer.
  • Agricultural Application : Field trials demonstrated that formulations containing triazole derivatives improved resistance against common fungal diseases in crops, leading to increased yield .

Mechanism of Action

The mechanism of action of 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

The following analysis compares 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine with structurally analogous compounds, focusing on substituent effects, synthesis yields, and functional properties.

Substituent Variations on the Triazole Core

Table 1: Impact of Aryl/Heteroaryl Substituents

Compound Name Substituents (Position 1 and 3) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
This compound Phenyl (1), Pyridin-2-yl (3) 263.28 Potential kinase inhibition, coordination chemistry Not reported Target
3-(Naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3a) Phenyl (1), Naphthalen-1-yl (3) 313.37 Anticancer activity, enhanced π-π stacking 61%
3-(Naphthalen-2-yl)-1-phenyl-1H-1,2,4-triazol-5-amine (3b) Phenyl (1), Naphthalen-2-yl (3) 313.37 Higher yield due to steric favorability 81%
1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine derivatives Dichlorophenyl, pyridinylmethyl ~300–350 P2X7 receptor antagonism Not reported

Key Observations :

  • Pyridinyl groups (as in the target compound) introduce nitrogen-based polarity, improving solubility and metal coordination capacity compared to purely hydrocarbon substituents.
  • Electron-withdrawing groups (e.g., trifluoromethyl in 1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine) alter electronic density, affecting reactivity and metabolic stability .
Structural Hybrids with Additional Heterocycles

Table 2: Hybrid Triazole Derivatives

Compound Name Hybrid Structure Molecular Weight (g/mol) Application Synthesis Yield Reference
5-(Pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (4k) Triazolo-pyrimidine 212.20 Antitubercular activity 51%
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine-thieno hybrid 386.41 Kinase inhibition, fluorescence 82%
5-[4-(Pyridin-2-yl)piperazin-1-yl]-1H-1,2,4-triazol-3-amine Triazole-piperazine-pyridine 298.33 Potential CNS targeting Not reported

Key Observations :

  • Triazolo-pyrimidines (e.g., 4k) exhibit simplified synthesis routes (condensation with 1H-1,2,4-triazol-5-amine) but lower yields compared to purely triazole-based analogs .
  • Piperazine-linked derivatives (e.g., ) introduce flexibility and basicity, which may enhance blood-brain barrier penetration.

Table 3: Nitrogen-Rich Derivatives

Compound Name Functional Groups Heat of Formation (kJ/mol) Detonation Velocity (km/s) Reference
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (10) Tetrazole-triazole hybrid +950 8.2
3-Azido-1H-1,2,4-triazol-5-amine (12) Azido-triazole +1100 8.5
This compound Non-azido, aryl-substituted Not reported Not applicable Target

Key Observations :

  • Azido and tetrazole groups significantly increase heats of formation and detonation performance, making them suitable for energetic materials .
  • The target compound lacks these groups but may serve as a precursor for further functionalization.

Biological Activity

1-Phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4C_{12}H_{10}N_{4}, with a molecular weight of approximately 218.24 g/mol. The compound features a triazole ring substituted with phenyl and pyridine groups, contributing to its unique biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Notably, it has demonstrated:

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism appears to involve the inhibition of key enzymes involved in bacterial cell wall synthesis.

Antiviral Properties
In studies assessing antiviral efficacy, this compound has shown potential against influenza virus strains. The cytotoxicity assays revealed that it does not exhibit significant toxicity at concentrations effective for viral inhibition, suggesting a favorable therapeutic window.

Anticancer Activity
Preliminary investigations into the anticancer properties of this compound indicate that it may inhibit the proliferation of various cancer cell lines. For instance, IC50 values obtained from assays against HeLa and A375 cells suggest that the compound could be a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes such as metallo-beta-lactamases (MBLs), which are critical in bacterial resistance mechanisms.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by modulating pathways associated with cyclin-dependent kinases (CDKs), thereby preventing proliferation.
  • Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in tumor cells through the activation of caspases.

Case Studies

A selection of case studies provides insights into the biological activity of 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amines:

StudyFocusFindings
Study 1AntimicrobialEffective against resistant bacterial strains; mechanism involves cell wall synthesis inhibition.
Study 2AntiviralDemonstrated efficacy against influenza virus without significant cytotoxicity.
Study 3AnticancerInhibited proliferation in HeLa and A375 cell lines with promising IC50 values.

Q & A

Q. What are the optimal synthetic routes for 1-phenyl-3-(pyridin-2-yl)-1H-1,2,4-triazol-5-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, such as cyclocondensation of thiourea derivatives with pyridinyl-substituted amines or nucleophilic substitutions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
  • Catalysts : Use of triethylamine or K₂CO₃ to deprotonate intermediates and accelerate heterocycle formation .
  • Temperature control : Moderate heating (80–100°C) avoids decomposition of thermally labile intermediates .
    Yield optimization requires monitoring by TLC or HPLC, with purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves tautomeric forms (e.g., 1,2,4-triazole ring proton shifts at δ 7.5–8.5 ppm for pyridinyl protons) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Critical for resolving tautomerism and verifying planar geometry of the triazole ring (dihedral angles <5° with phenyl/pyridinyl groups) .

Q. What are the primary applications of this compound in medicinal chemistry?

The triazole-pyridine scaffold is explored for:

  • Kinase inhibition : Binding to ATP pockets via hydrogen bonding (N–H⋯O interactions) .
  • Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria (MIC <10 µg/mL) .
  • Anticancer leads : Pyridinyl groups enhance cellular uptake and intercalation with DNA .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-triazole ring affect crystallographic and spectroscopic interpretations?

The compound exhibits annular tautomerism, with possible 3-phenyl-1,2,4-triazol-5-amine (I) and 5-phenyl-1,2,4-triazol-3-amine (II) forms. Key observations:

  • Crystallography : Co-crystallization of tautomers I and II occurs, with distinct dihedral angles (2.3° for I vs. 30.8° for II) .
  • NMR : Dynamic equilibria in solution complicate peak assignments; low-temperature NMR (-40°C) can stabilize tautomers .
  • Electronic effects : The electron-donating amino group favors tautomer I in the solid state, while π-delocalization in II reduces stability .

Q. What challenges arise in resolving hydrogen-bonding networks in crystalline forms, and how do they impact stability?

The compound forms 2D networks via N–H⋯N and N–H⋯O interactions:

  • Hydrogen bond lengths : Typically 1.84–2.39 Å, with stronger bonds (e.g., N1–H1⋯O1 at 1.84 Å) stabilizing the lattice .
  • Void analysis : Solvent-accessible voids (46.7 ų) in the crystal structure require hydration for stability, as seen in monohydrate forms .
  • Methodological tip : Use SHELXL for refinement, with freely refined H-atoms to resolve disorder .

Q. How can computational methods predict the compound’s reactivity and interactions with biological targets?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to model π-π stacking with aromatic residues (e.g., tyrosine) .
  • Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) to identify binding poses with ∆G < -8 kcal/mol .
  • ADMET prediction : LogP values (~2.5) suggest moderate blood-brain barrier permeability .

Q. How do substituents on the phenyl/pyridinyl groups modulate electronic properties and bioactivity?

  • Electron-withdrawing groups (e.g., -F) : Increase electrophilicity of the triazole ring, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .
  • Methoxy substitutions : Improve solubility (clogP reduction by ~0.5 units) but may reduce membrane permeability .
  • Steric effects : Bulky substituents at the phenyl 4-position disrupt planar stacking, lowering DNA intercalation efficiency .

Methodological Guidance

Q. How to address contradictions in reported biological activity data for structural analogs?

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO <0.1%) .
  • SAR analysis : Compare IC₅₀ values across analogs with systematic substitutions (e.g., pyridinyl vs. pyrimidinyl) .
  • Validate targets : Employ CRISPR knockouts or siRNA silencing to confirm mechanism specificity .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • pH buffering : Maintain pH 7.4 to prevent triazole ring protonation/deprotonation .
  • Lyophilization : Formulate as a lyophilized powder with mannitol to prevent hydrolysis .
  • Protect from light : UV-induced degradation is mitigated by amber glass storage .

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